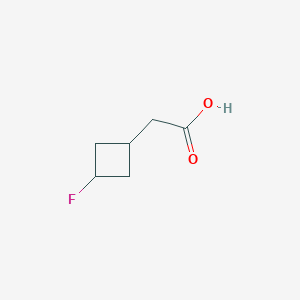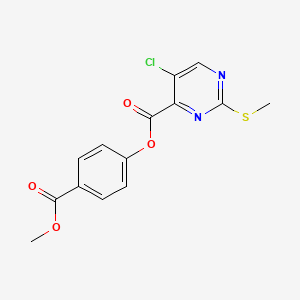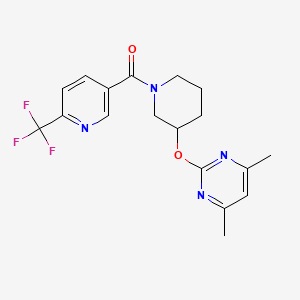
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPTP and is known for its unique properties that make it useful in various scientific studies.
Scientific Research Applications
Synthesis and Drug Development
Research on sulfonamide derivatives reveals efforts to synthesize new compounds with potential therapeutic applications. For instance, a study by Rehman et al. (2018) focused on synthesizing heterocyclic derivatives with potential as drug candidates for Alzheimer's disease, utilizing a sulfonamide backbone similar to the compound of interest (Rehman et al., 2018). Another study by Ghorab et al. (2016) designed sulfonamide derivatives carrying a biologically active moiety as VEGFR-2 inhibitors, indicating their potential in anticancer therapy (Ghorab et al., 2016).
Anticancer and Antiviral Activities
Sulfonamide derivatives have been evaluated for their anticancer and antiviral activities. A study by Chen et al. (2010) synthesized sulfonamide derivatives to assess their antiviral activity against the tobacco mosaic virus (Chen et al., 2010). Additionally, Yılmaz et al. (2015) explored the pro-apoptotic activity of indapamide derivatives as anticancer agents, highlighting the sulfonamide's potential in cancer treatment (Yılmaz et al., 2015).
Enzyme Inhibition
The inhibition of enzymes is another area of research for sulfonamide derivatives. Abbasi et al. (2020) synthesized bi-heterocyclic propanamides, exhibiting promising activity against the urease enzyme, indicating potential applications in treating diseases related to urease activity (Abbasi et al., 2020).
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have also been a significant area of research. Research by Kubba and Rahim (2018) on the synthesis, characterization, and antimicrobial evaluation of new thiazole derivatives demonstrated moderate to high activity against various bacteria and fungi, indicating the potential of sulfonamide derivatives in developing new antimicrobial agents (Kubba & Rahim, 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-27-14-5-8-18(28-2)16(11-14)17-12-29-20(22-17)23-19(24)9-10-30(25,26)15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJVTPWNZDBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/no-structure.png)
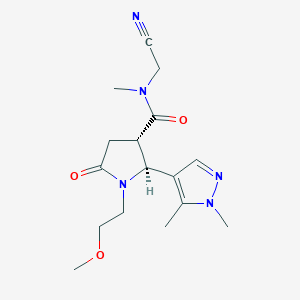
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)
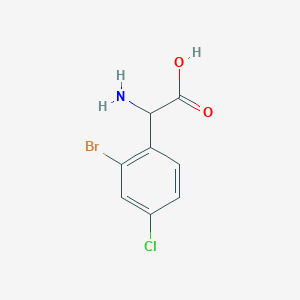

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636126.png)

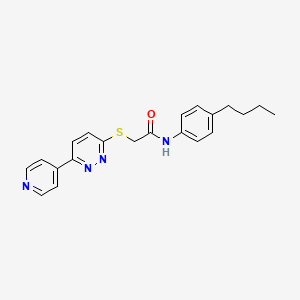
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)
